Oleocanthal

Catalog No.
S538021
CAS No.
289030-99-5
M.F
C17H20O5
M. Wt
304.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleocanthal

CAS Number

289030-99-5

Product Name

Oleocanthal

IUPAC Name

2-(4-hydroxyphenyl)ethyl (Z)-4-formyl-3-(2-oxoethyl)hex-4-enoate

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2+

InChI Key

VPOVFCBNUOUZGG-JLZUIIAYSA-N

SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O

Solubility

Soluble in DMSO

Synonyms

Oleocanthal; Deacetoxy ligstroside aglycon; (-)-Oleocanthal.

Canonical SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O

Isomeric SMILES

C/C=C(\C=O)/C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O

Description

The exact mass of the compound Oleocanthal is 304.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 752227. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oleocanthal is a natural phenolic compound predominantly found in extra-virgin olive oil. It is classified as a type of tyrosol ester and is recognized for its unique chemical structure, which is related to oleuropein, another compound in olive oil. The name "oleocanthal" derives from "oleo-" referring to olive, "-canth-" indicating a stinging sensation, and "-al" denoting the presence of aldehyde groups in its structure. Oleocanthal was first identified in 1992, and its structure was elucidated in 1993 by Montedoro et al. The International Union of Pure and Applied Chemistry (IUPAC) name for oleocanthal is 2-(4-hydroxyphenyl)ethyl(3S,4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate, with a Chemical Abstracts Service number of 289030-99-5 .

One of the most exciting aspects of oleocanthal is its potential anti-inflammatory properties. Studies suggest it might work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are crucial for the production of inflammatory mediators called prostaglandins []. This mechanism is similar to how nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen function [].

Furthermore, research suggests oleocanthal may possess additional health benefits. For instance, it has been shown to exhibit cytotoxic effects on some cancer cell lines, potentially inducing cell death through a mechanism involving lysosomal membrane disruption []. Additionally, some studies suggest a role for oleocanthal in neuroprotection, although the exact mechanisms require further investigation [].

, particularly with primary amines such as glycine. When oleocanthal interacts with water, it can form a more polar monohydrate gem-diol by adding water to the aldehyde group at C-3. This reaction has been characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy . In biological fluids, oleocanthal reacts rapidly with endogenous molecules, leading to the formation of various derivatives that can be influenced by factors such as temperature .

Oleocanthal exhibits significant biological activities that have attracted research interest. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide and cytokines in macrophages. Additionally, oleocanthal demonstrates selective cytotoxicity towards cancer cells while sparing healthy cells. It induces apoptosis in cancer cells by permeabilizing lysosomal membranes and releasing enzymes that lead to cell death . Studies suggest that oleocanthal may also reduce the accumulation of beta-amyloid proteins, potentially offering therapeutic benefits for neurodegenerative diseases .

The synthesis of oleocanthal can occur both naturally during the extraction of olive oil and through chemical methods. Natural oleocanthal is derived from the hydrolysis and decarboxylation of ligstroside aglycone under acidic conditions during olive oil processing. Chemically, various synthetic routes have been explored, including tandem intramolecular Michael cyclization and Horner-Wadsworth-Emmons olefination reactions . These methods aim to replicate the natural structure while allowing for modifications that can enhance its biological activity.

Oleocanthal is primarily recognized for its health benefits associated with the Mediterranean diet, particularly its anti-inflammatory and antioxidant properties. Research has indicated potential applications in cancer therapy due to its ability to selectively target cancer cells. Moreover, oleocanthal's activation of transient receptor potential cation channel subtype A1 suggests a role in pain modulation similar to non-steroidal anti-inflammatory drugs like ibuprofen . Its incorporation into functional foods and dietary supplements is being explored for its health-promoting effects.

Studies have shown that oleocanthal interacts with various biological molecules, influencing its pharmacokinetics and bioavailability. For instance, it has been observed to react spontaneously with glycine in biological fluids, leading to the formation of new compounds that may alter its efficacy . Furthermore, oleocanthal's stability under gastric conditions indicates potential for absorption and metabolism in humans, although detailed pharmacokinetic studies are still limited .

Several compounds share structural or functional similarities with oleocanthal:

CompoundDescriptionUnique Features
OleuropeinA major phenolic compound in olives; precursor to oleocanthalExhibits antioxidant properties
LigstrosideAnother phenolic compound found in olives; precursor to oleuropeinLess pungent than oleocanthal
HydroxytyrosolA potent antioxidant found in olives; contributes to health benefitsStronger antioxidant activity
TyrosolA simple phenolic compound related to hydroxytyrosolLess complex structure
OleaceinA secoiridoid related to oleocanthal; exhibits anti-inflammatory effectsDifferent structural configuration

Oleocanthal's unique combination of activating specific ion channels while exhibiting selective cytotoxicity towards cancer cells distinguishes it from these similar compounds . Its pronounced pungency and rapid reaction kinetics further highlight its distinctiveness within this group.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

304.13107373 g/mol

Monoisotopic Mass

304.13107373 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AC7QO6038O

Other CAS

289030-99-5

Wikipedia

Oleocanthal

Dates

Modify: 2024-04-14
1: Miho H, Díez CM, Mena-Bravo A, Sánchez de Medina V, Moral J, Melliou E, Magiatis P, Rallo L, Barranco D, Priego-Capote F. Cultivar influence on variability in olive oil phenolic profiles determined through an extensive germplasm survey. Food Chem. 2018 Nov 15;266:192-199. doi: 10.1016/j.foodchem.2018.06.002. Epub 2018 Jun 4. PubMed PMID: 30381176.
2: Diez-Bello R, Jardin I, Lopez JJ, El Haouari M, Ortega-Vidal J, Altarejos J, Salido GM, Salido S, Rosado JA. (-) Oleocanthal inhibits proliferation and migration by modulating Ca(2+) entry through TRPC6 in breast cancer cells. Biochim Biophys Acta Mol Cell Res. 2018 Oct 12. pii: S0167-4889(18)30451-8. doi: 10.1016/j.bbamcr.2018.10.010. [Epub ahead of print] PubMed PMID: 30321616.
3: Scotece M, Conde J, Abella V, López V, Francisco V, Ruiz C, Campos V, Lago F, Gomez R, Pino J, Gualillo O. Oleocanthal Inhibits Catabolic and Inflammatory Mediators in LPS-Activated Human Primary Osteoarthritis (OA) Chondrocytes Through MAPKs/NF-κB Pathways. Cell Physiol Biochem. 2018;49(6):2414-2426. doi: 10.1159/000493840. Epub 2018 Sep 27. PubMed PMID: 30261513.
4: Segura-Carretero A, Curiel JA. Current Disease-Targets for Oleocanthal as Promising Natural Therapeutic Agent. Int J Mol Sci. 2018 Sep 24;19(10). pii: E2899. doi: 10.3390/ijms19102899. Review. PubMed PMID: 30250008; PubMed Central PMCID: PMC6213726.
5: Czerwińska ME, Gąsińska E, Leśniak A, Krawczyk P, Kiss AK, Naruszewicz M, Bujalska-Zadrożny M. Inhibitory effect of Ligustrum vulgare leaf extract on the development of neuropathic pain in a streptozotocin-induced rat model of diabetes. Phytomedicine. 2018 Oct 1;49:75-82. doi: 10.1016/j.phymed.2018.06.006. Epub 2018 Jun 11. PubMed PMID: 30217264.
6: Koutsoni OS, Karampetsou K, Kyriazis ID, Stathopoulos P, Aligiannis N, Halabalaki M, Skaltsounis LA, Dotsika E. Evaluation of total phenolic fraction derived from extra virgin olive oil for its antileishmanial activity. Phytomedicine. 2018 Aug 1;47:143-150. doi: 10.1016/j.phymed.2018.04.030. Epub 2018 May 10. PubMed PMID: 30166099.
7: Giusti L, Angeloni C, Barbalace MC, Lacerenza S, Ciregia F, Ronci M, Urbani A, Manera C, Digiacomo M, Macchia M, Mazzoni MR, Lucacchini A, Hrelia S. A Proteomic Approach to Uncover Neuroprotective Mechanisms of Oleocanthal against Oxidative Stress. Int J Mol Sci. 2018 Aug 8;19(8). pii: E2329. doi: 10.3390/ijms19082329. PubMed PMID: 30096819; PubMed Central PMCID: PMC6121693.
8: Polini B, Digiacomo M, Carpi S, Bertini S, Gado F, Saccomanni G, Macchia M, Nieri P, Manera C, Fogli S. Oleocanthal and oleacein contribute to the in vitro therapeutic potential of extra virgin oil-derived extracts in non-melanoma skin cancer. Toxicol In Vitro. 2018 Oct;52:243-250. doi: 10.1016/j.tiv.2018.06.021. Epub 2018 Jun 28. PubMed PMID: 29959992.
9: Agrawal K, Melliou E, Li X, Pedersen TL, Wang SC, Magiatis P, Newman JW, Holt RR. Oleocanthal-rich extra virgin olive oil demonstrates acute anti-platelet effects in healthy men in a randomized trial. J Funct Foods. 2017 Sep;36:84-93. doi: 10.1016/j.jff.2017.06.046. Epub 2017 Jul 3. PubMed PMID: 29904393; PubMed Central PMCID: PMC5995573.
10: Tsolakou A, Diamantakos P, Kalaboki I, Mena-Bravo A, Priego-Capote F, Abdallah IM, Kaddoumi A, Melliou E, Magiatis P. Oleocanthalic Acid, a Chemical Marker of Olive Oil Aging and Exposure to a High Storage Temperature with Potential Neuroprotective Activity. J Agric Food Chem. 2018 Jul 18;66(28):7337-7346. doi: 10.1021/acs.jafc.8b00561. Epub 2018 Jul 3. PubMed PMID: 29902916.
11: Celano R, Piccinelli AL, Pugliese A, Carabetta S, di Sanzo R, Rastrelli L, Russo M. Insights into the Analysis of Phenolic Secoiridoids in Extra Virgin Olive Oil. J Agric Food Chem. 2018 Jun 20;66(24):6053-6063. doi: 10.1021/acs.jafc.8b01751. Epub 2018 Jun 6. PubMed PMID: 29800514.
12: Pang KL, Chin KY. The Biological Activities of Oleocanthal from a Molecular Perspective. Nutrients. 2018 May 6;10(5). pii: E570. doi: 10.3390/nu10050570. Review. PubMed PMID: 29734791; PubMed Central PMCID: PMC5986450.
13: Kalogiouri NP, Aalizadeh R, Thomaidis NS. Application of an advanced and wide scope non-target screening workflow with LC-ESI-QTOF-MS and chemometrics for the classification of the Greek olive oil varieties. Food Chem. 2018 Aug 1;256:53-61. doi: 10.1016/j.foodchem.2018.02.101. Epub 2018 Feb 21. PubMed PMID: 29606472.
14: Johnson R, Melliou E, Zweigenbaum J, Mitchell AE. Quantitation of Oleuropein and Related Phenolics in Cured Spanish-Style Green, California-Style Black Ripe, and Greek-Style Natural Fermentation Olives. J Agric Food Chem. 2018 Mar 7;66(9):2121-2128. doi: 10.1021/acs.jafc.7b06025. Epub 2018 Feb 20. PubMed PMID: 29424233.
15: Batarseh YS, Kaddoumi A. Oleocanthal-rich extra-virgin olive oil enhances donepezil effect by reducing amyloid-β load and related toxicity in a mouse model of Alzheimer's disease. J Nutr Biochem. 2018 May;55:113-123. doi: 10.1016/j.jnutbio.2017.12.006. Epub 2017 Dec 27. PubMed PMID: 29413486; PubMed Central PMCID: PMC5936648.
16: Morrone L, Neri L, Cantini C, Alfei B, Rotondi A. Study of the combined effects of ripeness and production area on Bosana oil's quality. Food Chem. 2018 Apr 15;245:1098-1104. doi: 10.1016/j.foodchem.2017.11.061. Epub 2017 Nov 16. PubMed PMID: 29287327.
17: Mete M, Aydemir I, Unsal UU, Collu F, Vatandas G, Gurcu B, Duransoy YK, Taneli F, Tugrul MI, Selcuki M. Neuroprotective Effects of Oleocanthal, A Compound in Virgin Olive Oil, in A Rat Model of Traumatic Brain Injury. Turk Neurosurg. 2017 Nov 1. doi: 10.5137/1019-5149.JTN.21417-17.2. [Epub ahead of print] PubMed PMID: 29204981.
18: Angeloni C, Malaguti M, Barbalace MC, Hrelia S. Bioactivity of Olive Oil Phenols in Neuroprotection. Int J Mol Sci. 2017 Oct 25;18(11). pii: E2230. doi: 10.3390/ijms18112230. Review. PubMed PMID: 29068387; PubMed Central PMCID: PMC5713200.
19: Chin KY, Pang KL. Therapeutic Effects of Olive and Its Derivatives on Osteoarthritis: From Bench to Bedside. Nutrients. 2017 Sep 26;9(10). pii: E1060. doi: 10.3390/nu9101060. Review. PubMed PMID: 28954409; PubMed Central PMCID: PMC5691677.
20: Cusimano A, Balasus D, Azzolina A, Augello G, Emma MR, Di Sano C, Gramignoli R, Strom SC, McCubrey JA, Montalto G, Cervello M. Oleocanthal exerts antitumor effects on human liver and colon cancer cells through ROS generation. Int J Oncol. 2017 Aug;51(2):533-544. doi: 10.3892/ijo.2017.4049. Epub 2017 Jun 21. PubMed PMID: 28656311.

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